molecular formula C28H25BO2 B12640258 2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-87-6

2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12640258
CAS No.: 942069-87-6
M. Wt: 404.3 g/mol
InChI Key: NWMHLCDMHXVIQZ-UHFFFAOYSA-N
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Description

2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound known for its unique structural properties and applications in various fields of chemistry. This compound features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and materials science due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the Sonogashira cross-coupling reaction, where phenylacetylene derivatives are coupled with halogenated aromatic compounds in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into corresponding boranes.

    Substitution: The phenylethynyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base or a transition metal catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce various functional groups onto the phenylethynyl moieties.

Scientific Research Applications

2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to interact with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the phenylethynyl groups can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its boron-containing dioxaborolane ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents.

Properties

CAS No.

942069-87-6

Molecular Formula

C28H25BO2

Molecular Weight

404.3 g/mol

IUPAC Name

2-[3,5-bis(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C28H25BO2/c1-27(2)28(3,4)31-29(30-27)26-20-24(17-15-22-11-7-5-8-12-22)19-25(21-26)18-16-23-13-9-6-10-14-23/h5-14,19-21H,1-4H3

InChI Key

NWMHLCDMHXVIQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

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